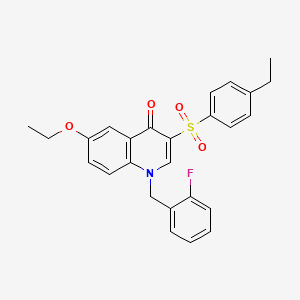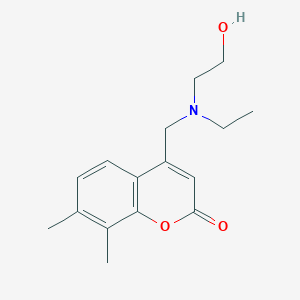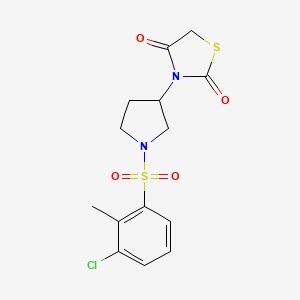
6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)quinolin-4(1H)-one is a chemical compound that belongs to the class of quinolinone derivatives. It has been synthesized and studied for its potential use in scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Application in Carbohydrate Chemistry
Quinoline derivatives have been designed and synthesized for the protection of hydroxyl groups in carbohydrate chemistry. For example, the Fsec group, a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl group, has been synthesized and evaluated for its efficiency in protecting hydroxyl groups. This group is cleaved under mild basic conditions and is stable under acidic conditions, making it useful for carbohydrate synthesis and modification (Spjut, Qian, & Elofsson, 2010).
Fluorescing Agents for Biological Studies
Quinoline derivatives have also been synthesized as zinc(II)-specific fluorophores, such as Zinquin ester and Zinquin acid, for use in the study of biological zinc(II). These compounds facilitate the visualization and study of zinc in biological systems, highlighting the versatility of quinoline derivatives in biochemistry and cellular biology (Mahadevan et al., 1996).
Antioxidant and Radical Quenching Properties
Further research into quinoline derivatives has demonstrated their potential as antioxidants and radical quenchers. For instance, certain quinoline-coumarin fused molecules have shown the ability to quench radicals and inhibit DNA oxidation, proposing their use in therapeutic and protective agents against oxidative stress (Xi & Liu, 2015).
Phototoxicity and Photoinduced Reactions
The study of fluorinated quinolone derivatives, used as antibacterials, has revealed insights into phototoxicity mechanisms and photoinduced reactions. These studies contribute to understanding the photostability and photoreactivity of quinoline derivatives, which is crucial for designing safer pharmaceuticals (Fasani et al., 1999).
Synthesis and Transformations for Chemical Research
Research has also explored the synthesis and transformations of quinoline derivatives for their potential use in chemical research, including fluorophores and other functionalized molecules. These studies underscore the synthetic versatility and the wide range of possible applications of quinoline derivatives in chemistry and materials science (Aleksanyan & Hambardzumyan, 2013).
Propiedades
IUPAC Name |
6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO4S/c1-3-18-9-12-21(13-10-18)33(30,31)25-17-28(16-19-7-5-6-8-23(19)27)24-14-11-20(32-4-2)15-22(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCPWWNTFCZZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(1-Benzothiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2823326.png)
![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-carboxamide](/img/structure/B2823328.png)
![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2823329.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone](/img/structure/B2823331.png)


![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2823335.png)
![N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2823336.png)